molecular formula C14H20N4O2S B5507118 (1S*,5R*)-3-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5507118
M. Wt: 308.40 g/mol
InChI Key: SIJIFVOCCQHZDF-WDEREUQCSA-N
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Description

The compound belongs to a class of molecules that are characterized by their complex bicyclic and tricyclic structures, incorporating elements like thiadiazole. These structures are of interest due to their potential biological activities and their utility in various chemical synthesis processes.

Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions and the use of acetylating conditions to introduce thiadiazole moieties into bicyclic frameworks. For example, Rani et al. (2010) described the synthesis of 2,4-[Diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-5-spiro-4-acetyl-2-(acetylamino)-Δ2-1,3,4-thiadiazoline derivatives through cyclization of thiosemicarbazones under acetylating conditions, characterized by analytical and spectral studies (Rani, Ramachandran, & Kabilan, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through single-crystal X-ray diffraction data, revealing significant structural features such as bicyclic skeletons and the positioning of thiadiazole rings. Weber et al. (2001) analyzed the crystal structures of diazabicyclo[3.3.1]nonan derivatives, highlighting the molecular interactions and structural distortions due to axial repulsion (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole derivatives often explore the reactivity of the thiadiazole ring, such as nucleophilic addition reactions. Zhang et al. (2018) presented a synthesis method for 1,2,3-thiadiazoles via nucleophilic addition of α-diazo carbonyl compounds to carbon disulfide under mild conditions, demonstrating the versatile reactivity of thiadiazole-containing compounds (Zhang, Sun, Liu, & Mo, 2018).

Physical Properties Analysis

Studies on similar compounds have shown that molecular aggregation and solvent effects can significantly influence the physical properties of thiadiazole derivatives. Matwijczuk et al. (2016) investigated the spectroscopic properties of thiadiazole derivatives, revealing how solvent type and concentration affect molecular aggregation and fluorescence properties (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are influenced by their structural features, such as the presence of electron-withdrawing or donating groups. The synthesis and characterization of such compounds often explore their potential biological activities, which can be attributed to their chemical reactivity and interaction with biological targets. For instance, compounds with thiadiazole moieties have been investigated for their antimicrobial activities, demonstrating the importance of chemical structure in determining biological activity (Rani, Ramachandran, & Kabilan, 2010).

Scientific Research Applications

Anticancer Potential

Compounds incorporating the thiadiazole moiety have been evaluated for their anticancer activities. A study demonstrated the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, showing potent anticancer activities against various cancer cell lines, including Hepatocellular carcinoma (HepG-2), suggesting a structure-activity relationship conducive to anticancer properties (Gomha et al., 2017).

Molecular Aggregation and Spectroscopy

Research on the solvent effects on molecular aggregation in similar thiadiazole derivatives revealed insights into the fluorescence emission spectra and circular dichroism (CD) spectra, indicating association with aggregation processes. This suggests potential applications in the development of optical materials and studying molecular interactions (Matwijczuk et al., 2016).

Antibacterial and Antifungal Activities

Thiadiazole derivatives have shown variable activity against both Gram-positive and Gram-negative bacteria. Specific compounds exhibited appreciable antibacterial effects, highlighting the potential of thiadiazole and similar compounds in developing new antimicrobial agents (Chehrouri & Othman, 2021).

Sigma Receptor Ligands and Cytotoxic Activity

Bicyclic sigma receptor ligands incorporating similar structural elements have been synthesized, displaying high σ1 receptor affinity and cytotoxic activity against human tumor cell lines. This indicates the relevance of such structures in developing therapeutic agents targeting sigma receptors for cancer treatment (Geiger et al., 2007).

properties

IUPAC Name

(1S,5R)-3-(4-methylthiadiazole-5-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-3-6-18-11-5-4-10(13(18)19)7-17(8-11)14(20)12-9(2)15-16-21-12/h10-11H,3-8H2,1-2H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJIFVOCCQHZDF-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one

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